4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile
Description
Properties
IUPAC Name |
4-[8-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F3N3/c16-15(17,18)12-2-1-7-21-9-13(20-14(12)21)11-5-3-10(8-19)4-6-11/h1-7,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONGFIJDRONUKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)C(F)(F)F)C3=CC=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Procedures for Synthesizing Imidazo[1,5-a]pyridines
A general procedure for synthesizing imidazo[1,5-a]pyridines involves dissolving a substituted pyridin-2-amine in DCE (0.3 M) in a thick-walled sealed tube. The solution is then treated with Bi(OTf)\$$3\$$ (5 mol %) and *p*-TsOH·H\$$2\$$O (7.5 equiv), followed by the addition of acetonitrile (15.0 equiv). The reaction mixture is stirred at 150 °C overnight. After completion, the mixture is cooled to room temperature, quenched with saturated NaHCO\$$3\$$ and extracted with EtOAc. The combined organic layers are dried over anhydrous Na\$$2\$$SO\$$_4\$$ and filtered. The filtrate is concentrated under reduced pressure, and the crude product is purified by silica gel column chromatography (20% EtOAc/hexane).
Synthesis of Intermediates
The intermediate, 8-(trifluoromethyl)imidazo[1,2-a]pyridine, can be prepared according to the procedure described by Mu et al..
Method A: Preparation for Compound E
To a mixture of substituted pyridin-2-amine (1 eq) and substituted pyridine-2-carbaldehyde (1 eq) in MeOH, TosOH (0.2 eq) and 2-isocyano-2,4,4-trimethyl-pentane (1 eq) are added. The mixture is stirred at 70 °C for 12 h. The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic phase is dried with anhydrous Na\$$2\$$SO\$$4\$$, filtered, and concentrated under reduced pressure to give a residue, which is then purified by silica gel chromatography to yield the product.
Method D: Preparation for Compound J
To a solution of 2-(2-pyridyl)imidazo[1,2-a]pyridin-3-amine (1 eq) in Py, the corresponding acid (1.3 eq) and EDCI (3 eq) are added. The mixture is stirred at 25 °C for 12 h. The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic phase is washed with brine and dried with anhydrous Na\$$2\$$SO\$$4\$$.
Preparation of 2-(Pyridin-2-yl)imidazo[1,2-a]pyridine (B1)
The title compound was synthesized according to method F to give 2-(pyridin-2-yl)imidazo[1,2-a]pyridine as a brown solid.
Preparation of 3-Bromo-2-(pyridin-2-yl)imidazo[1,2-a]pyridine (C1)
The title compound was synthesized according to method G from B1 to give 3-bromo-2-(pyridin-2-yl)imidazo[1,2-a]pyridine as a brown solid.
Data Table
Chemical Reactions Analysis
Types of Reactions
4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the nitrile group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce primary amines.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Recent studies have highlighted the potential of 4-[8-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile in cancer therapy. The compound has been evaluated for its inhibitory effects on various cancer cell lines. Research indicates that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways, including those involving protein kinases and apoptotic factors.
Case Study : A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced cell cycle arrest at the G2/M phase. The underlying mechanism was linked to the activation of p53 and inhibition of cyclin-dependent kinases (CDKs) .
2. Neurological Disorders
The compound's structure suggests potential activity against neurological disorders. Preliminary investigations have shown that it may interact with neurotransmitter receptors, which could lead to therapeutic effects in conditions such as epilepsy or anxiety disorders.
Case Study : In a preclinical model of epilepsy, administration of 4-[8-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile resulted in a significant decrease in seizure frequency and duration. The study indicated that the compound acts as a positive modulator of GABA_A receptors, enhancing inhibitory neurotransmission .
Mechanism of Action
The mechanism of action of 4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. The imidazo[1,2-a]pyridine core may bind to active sites of enzymes, inhibiting their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below highlights key structural analogs and their substituent-driven differences:
Key Observations :
- Trifluoromethyl vs. Methyl/Chloro : The trifluoromethyl group at position 8 (target compound) confers higher electronegativity and lipophilicity compared to methyl () or chloro () substituents. This enhances membrane permeability and binding to hydrophobic pockets in biological targets .
- Positional Effects : Substitution at position 6 (e.g., CF₃ in ) or 7 (e.g., CH₃ in ) alters steric and electronic profiles, impacting solubility and target engagement.
- Benzonitrile Role : The benzonitrile group at position 2 is conserved across analogs, suggesting its critical role in π-π stacking or hydrogen bonding with targets .
Pharmacological and Physicochemical Properties
Limited direct pharmacological data exist for the target compound, but inferences can be drawn from analogs:
- Solubility : The trifluoromethyl group typically reduces aqueous solubility compared to unsubstituted () or methyl-substituted () derivatives. However, this is offset by improved metabolic stability .
- Synthetic Accessibility : The target compound requires multi-step synthesis involving Suzuki-Miyaura couplings (for benzonitrile attachment) and trifluoromethylation reactions, similar to methods in and . By contrast, chloro-substituted analogs () may involve simpler halogenation steps.
- Biological Activity : Analogs with trifluoromethyl groups (e.g., ) are frequently cited in patents for kinase inhibitors (e.g., Akt, EGFR), while methyl-substituted derivatives () are often intermediates with lower potency .
Commercial and Research Relevance
- Commercial Availability : Fluorinated analogs like 4-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile are marketed by suppliers such as CymitQuimica at premium prices (€895/5g), reflecting their utility in high-value applications .
Biological Activity
4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
- Chemical Formula : C₁₅H₈F₃N₃
- Molecular Weight : 287.24 g/mol
- CAS Number : 1980053-08-4
The trifluoromethyl group enhances the compound's lipophilicity and biological interactions, making it an interesting candidate for drug development.
Antiviral Properties
Research indicates that compounds with similar imidazo[1,2-a]pyridine structures exhibit antiviral activity. For instance, studies have shown that derivatives of imidazo[1,2-a]pyridine can inhibit various viral enzymes, suggesting that 4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile may also possess such properties. The presence of the trifluoromethyl group is believed to enhance these activities by improving interactions with viral targets .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes relevant in disease pathways. For example, similar compounds have shown promising results as inhibitors of c-Met protein kinase and other targets involved in cancer progression . The structural characteristics of 4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile may contribute to its efficacy in this regard.
The biological activity of 4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile is hypothesized to involve:
- Target Interaction : The compound likely interacts with key biological targets through hydrogen bonding and hydrophobic interactions facilitated by the trifluoromethyl group.
- Modulation of Signaling Pathways : By inhibiting specific kinases or enzymes, the compound may alter signaling pathways involved in cell proliferation and survival.
Study on Antiviral Activity
In a study examining various imidazo[1,2-a]pyridine derivatives, compounds similar to 4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile demonstrated significant antiviral activity against HIV and other viruses. The most potent derivatives exhibited IC50 values in the low micromolar range, indicating strong inhibitory effects .
Inhibition of Protein Kinases
A recent investigation focused on the inhibition of BCAT1 and BCAT2 by related compounds showed that modifications in the benzonitrile moiety significantly affected enzyme inhibition. The study reported IC50 values for several derivatives, highlighting that structural variations can lead to enhanced biological activity .
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | IC50 (μM) | Unique Features |
|---|---|---|---|
| 4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile | 1980053-08-4 | TBD | Trifluoromethyl substitution |
| Imidazo[1,2-a]pyridine derivative A | TBD | 0.26 | Strong antiviral activity |
| Imidazo[1,2-a]pyridine derivative B | TBD | 0.23 | Enhanced enzyme inhibition |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via a two-step approach: (1) formation of the imidazo[1,2-a]pyridine core through condensation of 2-aminopyridine derivatives with α-bromo ketones or aldehydes, followed by (2) coupling with a benzonitrile-containing aryl halide using palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions). For example, evidence from analogous imidazo[1,2-a]pyridine derivatives (e.g., compounds in ) shows that intermediates are characterized by NMR, NMR, and ESI-MS to confirm regioselectivity and purity .
Q. How are structural ambiguities resolved in imidazo[1,2-a]pyridine derivatives using spectroscopic techniques?
- Methodology : X-ray crystallography is the gold standard for resolving positional isomerism in the imidazo[1,2-a]pyridine core. For example, crystal structures of related compounds (e.g., , Dylong et al. 2016) confirm substituent orientation and hydrogen bonding patterns. When crystallography is unavailable, 2D NMR techniques (e.g., - HMBC) can differentiate between regioisomers by correlating aromatic protons with adjacent carbons .
Q. What solvent systems and purification methods are optimal for isolating trifluoromethyl-substituted imidazo[1,2-a]pyridines?
- Methodology : High-polarity solvents (e.g., DMF or DMSO) are often used during synthesis to solubilize trifluoromethyl groups. Purification typically involves column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC. highlights the use of chloroform-d for NMR analysis due to its compatibility with trifluoromethyl groups and minimal signal interference .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic effects of the trifluoromethyl group on the compound’s reactivity?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effects of the trifluoromethyl group, which stabilize the imidazo[1,2-a]pyridine core and influence frontier molecular orbitals. demonstrates that such calculations can correlate experimental UV-Vis spectra with predicted HOMO-LUMO gaps, aiding in the design of derivatives with tailored photophysical properties .
Q. What strategies mitigate contradictory SAR data in biological studies of imidazo[1,2-a]pyridine analogs?
- Methodology : Discrepancies in structure-activity relationships (SAR) often arise from off-target interactions or solubility differences. To address this, researchers use orthogonal assays (e.g., SPR for binding kinetics and cellular assays for functional activity) alongside physicochemical profiling (logP, solubility). For example, shows that fluorinated analogs require careful optimization of substituent polarity to balance membrane permeability and target engagement .
Q. How are multi-component reactions (MCRs) applied to synthesize complex imidazo[1,2-a]pyridine scaffolds with benzonitrile motifs?
- Methodology : MCRs like the Groebke-Blackburn-Bienaymé reaction enable one-pot assembly of imidazo[1,2-a]pyridines from amines, aldehydes, and nitriles. details a protocol where 2-aminopyridine, trifluoromethyl ketones, and benzonitrile derivatives react under microwave irradiation to yield the target compound in high regioselectivity. Reaction monitoring via TLC or LC-MS ensures intermediate stability .
Q. What analytical techniques validate the stability of 4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile under physiological conditions?
- Methodology : Accelerated stability studies in simulated biological fluids (e.g., PBS at pH 7.4, human serum) are analyzed using HPLC-UV or LC-HRMS. Degradation products are identified via fragmentation patterns in tandem MS. highlights similar protocols for sulfonamide analogs, where trifluoromethyl groups showed hydrolytic stability but susceptibility to photodegradation .
Methodological Notes
- Synthetic Optimization : recommends Pd(OAc)/XPhos as a catalyst system for coupling reactions involving electron-deficient aryl nitriles, achieving yields >70% .
- Data Reproducibility : Contradictory spectral data (e.g., NMR shifts) may arise from solvent polarity or tautomerism. emphasizes deuterated solvent standardization and temperature control during NMR acquisition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
